molecular formula C19H17N3O3S B6598811 Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- CAS No. 215917-77-4

Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-

Cat. No.: B6598811
CAS No.: 215917-77-4
M. Wt: 367.4 g/mol
InChI Key: BGLZECVIKIGPIF-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- is a complex organic compound with the molecular formula C19H17N3O3S It is known for its unique structure, which includes a benzenesulfonamide group and a phenylureido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- typically involves the reaction of benzenesulfonyl chloride with aniline to form benzenesulfonamide. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- is unique due to its combined benzenesulfonamide and phenylureido functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Biological Activity

Overview

Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- (CAS No. 215917-77-4) is a complex organic compound characterized by its unique structure, which includes a benzenesulfonamide group and a phenylureido moiety. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C₁₉H₁₇N₃O₃S
  • Molecular Weight : 357.42 g/mol
  • Structure : The compound features a sulfonamide group attached to a phenyl ring, further substituted with an amide functional group.

Enzyme Inhibition

Benzenesulfonamide derivatives are primarily recognized for their role as enzyme inhibitors, particularly targeting carbonic anhydrase enzymes. These enzymes are crucial for various physiological processes, including acid-base balance and fluid secretion. The mechanism of action involves binding to the active site of the enzyme, inhibiting its activity and affecting cellular processes dependent on carbonic anhydrase.

Anticancer Properties

Research indicates that benzenesulfonamide derivatives demonstrate potential anticancer activity. For instance, studies have shown that certain derivatives can inhibit the growth of specific cancer cell lines. A notable study highlighted the synthesis of phenylalanine derivatives with benzenesulfonamide terminal moieties as HIV-1 capsid assembly inhibitors, showcasing their antiviral potential alongside anticancer properties .

Antimicrobial Activity

The antimicrobial effects of benzenesulfonamide compounds have also been documented. These compounds exhibit inhibitory effects against various bacterial strains, making them candidates for further development as antimicrobial agents.

Case Studies and Research Findings

  • Cardiovascular Effects :
    • A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure and coronary resistance compared to controls, suggesting potential cardiovascular applications .
  • Docking Studies :
    • Theoretical studies using docking simulations have indicated that some benzenesulfonamide derivatives may interact with calcium channels, influencing blood pressure regulation. This interaction highlights the compound's potential role in cardiovascular health .
  • Antiviral Activity :
    • A series of phenylalanine derivatives containing benzenesulfonamide were synthesized and evaluated for their antiviral activity against HIV-1. The study included structure-activity relationship (SAR) analyses and demonstrated promising results in inhibiting viral replication .

Comparative Analysis

To better understand the uniqueness of benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl] within its class, a comparison with similar compounds is essential:

Compound NameStructureUnique Aspects
SulfanilamideC₆H₈N₂O₂SFirst sulfonamide antibiotic; widely studied for antibacterial properties.
Indisulam (E7070)C₁₃H₁₃N₃O₄SAnticancer agent that inhibits carbonic anhydrase; shows promise in combination therapies.
SLC-0111C₁₃H₁₅N₃O₄SSelective inhibitor of carbonic anhydrase IX; currently under investigation for cancer treatment.

Properties

IUPAC Name

1-[2-(benzenesulfonamido)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-19(20-15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22-26(24,25)16-11-5-2-6-12-16/h1-14,22H,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLZECVIKIGPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020194
Record name Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-
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Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215917-77-4
Record name N-[2-[[(Phenylamino)carbonyl]amino]phenyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215917-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-(2-(((phenylamino)carbonyl)amino)phenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-
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Record name Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-{2-[(phenylcarbamoyl)amino]phenyl}benzenesulfonamide
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